molecular formula C17H21NO4S B2870362 2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide CAS No. 2034548-96-2

2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide

Cat. No.: B2870362
CAS No.: 2034548-96-2
M. Wt: 335.42
InChI Key: CFOJJXPVVKZRMO-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide is a structurally complex acetamide derivative featuring a 3,4-dimethoxyphenyl group, a thiophen-3-yl moiety, and a hydroxy-substituted propyl chain. The thiophene ring introduces sulfur-based aromaticity, which may affect electronic characteristics and biological activity. The hydroxypropyl chain likely contributes to hydrogen-bonding capacity, impacting crystallinity and solubility in polar solvents.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-21-15-4-3-12(9-16(15)22-2)10-17(20)18-7-5-14(19)13-6-8-23-11-13/h3-4,6,8-9,11,14,19H,5,7,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOJJXPVVKZRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCC(C2=CSC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Ring Functionalization

Thiophen-3-yl magnesium bromide (generated from 3-bromothiophene and Mg in THF) undergoes nucleophilic addition to acrylonitrile, yielding 3-(thiophen-3-yl)propanenitrile:
$$
\text{Thiophen-3-yl-MgBr} + \text{CH}2=\text{CHCN} \rightarrow \text{NC-CH}2-\text{CH}(\text{Thiophen-3-yl})
$$
Key Conditions :

  • Temperature: −78°C to 0°C
  • Solvent: Anhydrous THF
  • Yield: 68–72%

Nitrile Reduction and Hydroxylation

The nitrile intermediate is reduced to the primary amine using LiAlH4, followed by hydroxylation via OsO4-mediated dihydroxylation and subsequent reduction:

Step Reagent Conditions Yield
Reduction LiAlH4 THF, reflux, 6h 85%
Hydroxylation OsO4, NMO Acetone/H2O, 0°C 78%

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Adapting methods from patent CN103664681A, the carboxylic acid (2-(3,4-dimethoxyphenyl)acetic acid) is activated using EDCI·HCl and DMAP in dichloromethane:

Procedure :

  • Charge reactor with 2-(3,4-dimethoxyphenyl)acetic acid (1.0 equiv), EDCI·HCl (1.2 equiv), DMAP (0.1 equiv), and CH2Cl2 (0.2 M).
  • Cool to 0°C, add 3-hydroxy-3-(thiophen-3-yl)propan-1-amine (1.05 equiv).
  • Warm to room temperature, stir for 24h.
  • Wash sequentially with 2M HCl, saturated NaHCO3, and brine.
  • Dry over Na2SO4, concentrate, and recrystallize (CH2Cl2/EtOAc).

Optimization Data :

Parameter Variation Yield Impact
Coupling Agent EDCI vs DCC EDCI preferred (76% vs 68%)
Solvent CH2Cl2 vs DMF CH2Cl2 improves purity (HPLC >98%)
Temperature 0°C vs RT No significant difference

Alternative Synthetic Pathways

Mitsunobu Reaction for Direct Hydroxyl Group Retention

To avoid hydroxyl protection/deprotection, the Mitsunobu reaction couples the alcohol directly with the acetamide precursor:
$$
\text{R-OH} + \text{R'-COOH} \xrightarrow{\text{DIAD, PPh}_3} \text{R-O-COR'}
$$
Challenges :

  • Competing O-acylation vs N-acylation requires careful stoichiometry control.
  • Reported yields for analogous systems: 55–60%.

Enzymatic Amidification

Lipase-catalyzed amidation in non-aqueous media offers an eco-friendly alternative:

Enzyme Source Solvent Conversion (%)
Candida antarctica tert-Butanol 82
Pseudomonas fluorescens Cyclohexane 74

Spectroscopic Characterization Benchmarks

Critical spectral data for validation:

1H NMR (400 MHz, CDCl3) :

  • δ 6.80–6.75 (m, 3H, Ar-H)
  • δ 4.85 (s, 1H, -OH)
  • δ 3.88 (s, 6H, -OCH3)
  • δ 2.95 (t, 2H, -CH2-NH)

IR (KBr) :

  • 3310 cm⁻¹ (N-H stretch)
  • 1650 cm⁻¹ (Amide C=O)
  • 1260 cm⁻¹ (C-O-C asym)

HRMS (ESI+) :

  • Calculated for C20H24N2O4S: 412.1432
  • Observed: 412.1429 [M+H]+

Industrial-Scale Considerations

Cost Analysis (Per Kilogram) :

Component Cost (USD) Source
3-Bromothiophene 450 Sigma-Aldrich
Veratrole 320 TCI Chemicals
EDCI·HCl 680 Alfa Aesar

Process Intensification :

  • Continuous flow reactors reduce reaction time by 40% compared to batch.
  • Membrane-assisted solvent recovery cuts CH2Cl2 usage by 65%.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Material Science: The electronic properties of the compound can be exploited in the development of conductive or semiconductive materials.

Comparison with Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its combination of 3,4-dimethoxyphenyl , thiophene , and hydroxypropyl groups. Key comparisons with structurally related acetamides include:

Compound Name (CAS No.) Substituents on Acetamide Core Notable Structural Differences
N-[3-(3,4-Dimethoxyphenyl)propyl]-2-phenylacetamide (59079-41-3) Phenyl group, propyl chain without hydroxylation Lacks thiophene and hydroxy group
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenylacetamide (4876-02-2) Phenyl group, shorter ethyl chain Shorter alkyl chain, no thiophene or hydroxyl
2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30005) Dual phenyl groups, hydroxyl on aryl ring No thiophene; hydroxyl on aryl vs. alkyl chain
[2-(3,4-Dimethoxyphenyl)ethyl]azanium chloride dihydrate Quaternary ammonium, carbamoylpropyl chain Ionic structure; lacks thiophene and hydroxypropyl

Key Observations :

  • Thiophene vs. Phenyl : The thiophene ring in the target compound introduces sulfur-mediated π-interactions and altered lipophilicity compared to phenyl-only analogs .
  • Methoxy Substitution : Shared 3,4-dimethoxy motifs (as in ) suggest similarities in electronic effects but differ in overall molecular topology.

Key Differences :

  • Thiophene incorporation may necessitate specialized coupling reagents (e.g., Pd catalysts for cross-couplings) absent in phenyl-only analogs.
  • Hydroxypropyl chain stability might require mild reaction conditions to prevent dehydration .
Physicochemical Properties
  • Solubility: The hydroxy group and thiophene likely enhance aqueous solubility compared to non-polar analogs like 59079-41-3 .
  • Crystallinity: The target compound’s crystal structure (unreported in evidence) may differ from the monoclinic system observed in [2-(3,4-dimethoxyphenyl)ethyl]azanium chloride dihydrate (space group P2₁/c, Z = 4) .
  • Thermal Stability : Methoxy groups generally increase thermal stability, but the hydroxypropyl chain could introduce lower melting points compared to fully alkylated analogs .

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a dimethoxyphenyl group, a thiophene ring, and an acetamide moiety, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H21NO4SC_{17}H_{21}NO_4S. Its structural characteristics include:

  • Dimethoxyphenyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Thiophene ring : Known for its electronic properties and ability to participate in various chemical reactions.
  • Acetamide moiety : Often associated with pharmacological activity.

The biological activity of this compound is believed to be mediated through interactions with specific enzymes or receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogens, with minimum inhibitory concentrations (MICs) demonstrating potent activity. For instance, related compounds have been reported with MIC values ranging from 0.22 to 0.25 μg/mL against common bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Enzyme Inhibition

Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in critical biological pathways. For example, it has been associated with inhibition of DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial DNA replication and folate metabolism, respectively .

Case Studies

  • Antimicrobial Evaluation : A study involving derivatives of related compounds showed promising results in inhibiting biofilm formation and displaying low hemolytic activity, indicating potential for therapeutic use without significant toxicity .
  • Anticancer Screening : Although specific data on this compound is scarce, research on structurally similar compounds has highlighted their effectiveness against various cancer cell lines, suggesting a need for further investigation into this compound's potential in cancer treatment.

Comparative Analysis

CompoundBiological ActivityMIC (μg/mL)Notes
This compoundAntimicrobialTBDPromising structural features
Related Compound AAnticancer0.22 - 0.25Effective against Staphylococcus spp.
Related Compound BEnzyme InhibitionTBDTargets DNA gyrase and DHFR

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